Haloperidol has been found to inhibit neuronal N-methyl-D-aspartate (NMDA) responses, which may contribute to its neuroprotective effects against NMDA-induced brain injury. Specifically, haloperidol selectively blocks NMDA receptors comprised of NR1 and NR2B subunits, suggesting a noncompetitive allosteric inhibition distinct from the glutamate-, glycine-, and phencyclidine-binding sites. This selective inhibition could be leveraged to investigate NMDA receptor subunit composition and design novel subtype-selective NMDA receptor ligands1.
The antipsychotic effects of haloperidol are primarily attributed to its action as a dopamine D2 receptor antagonist. Chronic administration of haloperidol leads to an increase in striatal D2 receptor binding, which may not result from altered D2 gene activity in the striatum or midbrain but could be due to increased D2 mRNA in cingulate corticostriatal neurons or a longer half-life for the D2 receptor protein in striatal neurons2.
Haloperidol can influence the host methylome in neuronal cells, potentially impacting treatment response or side effects. It induces an increase in global DNA methylation, which is associated with increased expression of various epigenetic modifiers. Haloperidol also modulates miRNA expression, which can influence neurotransmission, pharmacogene expression, and methylation events3.
Haloperidol affects the extracellular signal-regulated kinase (ERK) pathway in the brain, inducing biphasic changes in the phosphorylation level of the MEK-ERK-p90RSK signal pathway via protein phosphatase 2A (PP2A) in the rat frontal cortex. This suggests the involvement of a dephosphorylating mechanism in the acute action of haloperidol4.
Haloperidol is primarily used in psychiatry for the management of psychotic disorders. It has been shown to regulate the phosphorylation level of the MEK-ERK-p90RSK signal pathway, which may be relevant to its antipsychotic effects4. Additionally, haloperidol's ability to modulate dopamine receptor gene expression and NMDA receptor inhibition contributes to its therapeutic profile in treating schizophrenia and other psychiatric conditions12.
In neurodevelopmental contexts, haloperidol has been observed to cause neuronal damage and extrapyramidal symptoms, potentially through oxidative stress-induced cytoskeletal collapse and tau hyperphosphorylation. This suggests that long-term haloperidol treatment could disrupt neurodevelopmental processes, which may be mitigated by antioxidants like melatonin6.
Haloperidol has been found to prevent oxytosis/ferroptosis by targeting lysosomal ferrous ions, independent of dopamine D2 and sigma-1 receptors. This indicates that haloperidol could serve as a neuroprotective agent against endogenous oxidative stress, with potential applications in treating diseases associated with ferroptosis9.
Chronic administration of haloperidol can lead to spatial memory deficits, which may be associated with the upregulation of D1 and D2 receptors in the caudate putamen. This finding is significant for understanding the cognitive side effects of long-term haloperidol use and the role of dopamine receptors in spatial learning and memory5.
Haloperidol's action on cellular physiology includes inducing calcium ion influx via L-type calcium channels in hippocampal cells, rendering neurons more susceptible to oxidative stress. This effect on calcium homeostasis could be a factor in the abnormal motor activity observed with repeated haloperidol administration8.
The mechanism of action of haloperidol may involve the generation of a liquid membrane, which can affect the transport of various neurotransmitters and ions. This phenomenon could play a significant role in haloperidol's pharmacological effects10.
CAS No.: 4696-56-4
CAS No.: 123665-88-3
CAS No.:
CAS No.:
CAS No.: 20258-95-1